molecular formula C8H9FN2 B12997570 4-(Azetidin-3-yl)-3-fluoropyridine

4-(Azetidin-3-yl)-3-fluoropyridine

Cat. No.: B12997570
M. Wt: 152.17 g/mol
InChI Key: VWFKGJYQVXDBMI-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-3-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety The azetidine ring is a four-membered nitrogen-containing ring, while the fluoropyridine moiety is a six-membered aromatic ring with a fluorine atom attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-3-fluoropyridine typically involves the construction of the azetidine ring followed by its attachment to the fluoropyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-3-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The fluoropyridine moiety can be reduced to form dihydropyridine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(Azetidin-3-yl)-3-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity, while the fluoropyridine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Azetidin-3-yl)pyridine: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    3-Fluoropyridine: Lacks the azetidine ring, which may reduce its potential as a pharmacophore.

    Azetidine-3-carboxylic acid: Contains a carboxylic acid group instead of the fluoropyridine moiety.

Uniqueness

4-(Azetidin-3-yl)-3-fluoropyridine is unique due to the combination of the azetidine ring and the fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

4-(azetidin-3-yl)-3-fluoropyridine

InChI

InChI=1S/C8H9FN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2

InChI Key

VWFKGJYQVXDBMI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=NC=C2)F

Origin of Product

United States

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